5-Bromo-2-chloro-8-methoxyquinazoline is a quinazoline derivative characterized by the presence of bromine, chlorine, and methoxy functional groups. Its molecular formula is , and it has a molecular weight of approximately 273.52 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex organic molecules and pharmaceuticals.
5-Bromo-2-chloro-8-methoxyquinazoline falls under the category of heterocyclic compounds, specifically within the quinazoline family. Quinazolines are known for their diverse biological activities, making derivatives like this one of significant interest in pharmaceutical research.
The synthesis of 5-Bromo-2-chloro-8-methoxyquinazoline typically involves multi-step organic reactions. The methods employed often require specific reagents and catalysts to ensure selective substitution of the desired functional groups.
Industrial methods may employ automated reactors for large-scale production, optimizing reaction conditions to maximize yield and purity.
The molecular structure of 5-Bromo-2-chloro-8-methoxyquinazoline can be depicted using various chemical notation systems:
COC1=C(C=C2C=NC(=NC2=C1)Cl)Br
DQXKBPJZXVQDEU-UHFFFAOYSA-N
5-Bromo-2-chloro-8-methoxyquinazoline is capable of undergoing several types of chemical reactions:
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
The mechanism of action for 5-Bromo-2-chloro-8-methoxyquinazoline involves its interaction with specific biological targets:
Relevant analytical techniques for characterizing this compound include Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) .
5-Bromo-2-chloro-8-methoxyquinazoline has several scientific applications:
This compound exemplifies the versatility of quinazoline derivatives in both synthetic chemistry and biological research contexts.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3